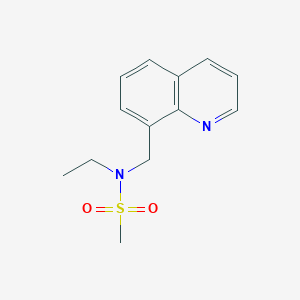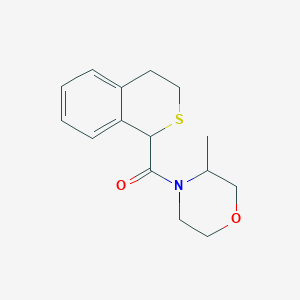
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in cancer cell proliferation and can induce apoptosis in cancer cells. It has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide have been studied extensively in vitro and in vivo. It has been found to have low toxicity and can be administered orally or intravenously. Studies have shown that it can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders.
实验室实验的优点和局限性
One of the advantages of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is its low toxicity, making it suitable for in vitro and in vivo studies. It can also be synthesized using various methods, making it readily available for research purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide. One of the areas of interest is in the development of new anticancer drugs. Studies have shown that this compound has potent anticancer properties and can be used in combination with other drugs to enhance their efficacy. Another area of interest is in the development of new antibiotics. The antimicrobial activity of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide makes it a potential candidate for the development of new antibiotics to combat antibiotic-resistant pathogens. Additionally, further studies are needed to understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is a chemical compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, availability, and potency make it a promising candidate for the development of new anticancer drugs and antibiotics. Further studies are needed to optimize its therapeutic potential and understand its mechanism of action.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide has been reported using various methods. One of the commonly used methods involves the reaction of 3,4-dichlorothiophenol with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained after purification using column chromatography.
科学研究应用
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide has been found to have potential therapeutic applications in various fields of scientific research. One of the areas of interest is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have antimicrobial activity against various pathogens, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NOS/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKQBVJWISOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)

![[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)
![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)